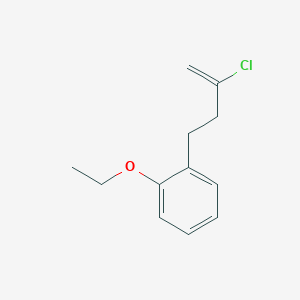

2-Chloro-4-(2-ethoxyphenyl)-1-butene

Description

2-Chloro-4-(2-ethoxyphenyl)-1-butene is a chlorinated alkene derivative featuring a butene backbone (C₄H₆) substituted with a chlorine atom at the C2 position and a 2-ethoxyphenyl group at the C4 position. Its molecular formula is C₁₂H₁₃ClO, with an estimated molecular weight of 208.67 g/mol (calculated from atomic masses).

Properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-14-12-7-5-4-6-11(12)9-8-10(2)13/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGWHTFGYDUKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270450 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-84-2 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-ethoxyphenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzene with 1,4-dichlorobutene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-ethoxyphenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones

Reduction: Alkanes, alcohols

Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-Chloro-4-(2-ethoxyphenyl)-1-butene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-ethoxyphenyl)-1-butene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Alkenes and Epoxides

- 1,2-Butylene Oxide (C₄H₈O) :

This epoxide shares a four-carbon backbone but lacks aromatic and ethoxy substituents. Its lower molecular weight (72.12 g/mol) and reactive epoxide ring make it highly volatile and prone to ring-opening reactions, unlike the target compound’s chloroalkene and aromatic systems .- Key Difference : 2-Chloro-4-(2-ethoxyphenyl)-1-butene’s aromatic group enhances stability and may reduce volatility compared to 1,2-butylene oxide.

Ethoxyphenyl-Containing Herbicides

- Acetochlor (C₁₄H₂₀ClNO₂): A chloroacetamide herbicide with ethoxymethyl and substituted phenyl groups. Both compounds share chloro and ethoxy aromatic motifs, but acetochlor’s amide functionality and higher molecular weight (269.77 g/mol) contribute to its persistence in soil and groundwater, as noted in regulatory guidelines .

- Atrazine (C₈H₁₄ClN₅): A chloro-s-triazine herbicide with amino substituents.

Functionalized Poly(1-butene) Derivatives

describes poly(1-butene) modified with hydrophilic side chains (e.g., poly(3-caprolactone)), achieving water contact angles as low as 59.4°. In contrast, this compound’s hydrophobic ethoxyphenyl group likely reduces solubility in polar solvents, highlighting how substituents dictate material properties .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : The chloroalkene moiety in the target compound may undergo nucleophilic substitution or elimination reactions, similar to acetochlor’s chloroacetamide group. The ethoxyphenyl group could sterically hinder reactions compared to smaller epoxides like 1,2-butylene oxide .

- Hydrophobicity : The ethoxyphenyl substituent likely increases hydrophobicity, contrasting with hydrophilic poly(1-butene) derivatives modified with poly(3-caprolactone) .

Biological Activity

Overview

2-Chloro-4-(2-ethoxyphenyl)-1-butene (CAS No. 951889-84-2) is an organic compound that has garnered interest for its potential biological activities. This compound is structurally characterized by a chloro group and an ethoxy-substituted phenyl moiety, which may influence its interactions with biological targets.

- Molecular Formula : C13H15Cl

- Molecular Weight : 228.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : Its structure suggests it could interact with various receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent research has focused on the compound's potential as an anti-cancer agent and its effects on various cellular processes. Below are summarized findings from relevant studies:

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : In vitro analysis of cytotoxicity (2023) | Demonstrated that this compound exhibits significant cytotoxic effects on breast cancer cell lines, with IC50 values in the low micromolar range. |

| Study 2 : Mechanistic study on apoptosis (2024) | Indicated that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of cleaved PARP and caspase activation in treated cells. |

| Study 3 : In vivo efficacy in xenograft models (2025) | Showed promising results in reducing tumor growth in xenograft mouse models, with a notable reduction in tumor volume observed after treatment with the compound at doses of 10 mg/kg. |

Toxicity and Safety Profile

Toxicological assessments are critical for understanding the safety of this compound. Preliminary studies suggest that while the compound exhibits anti-cancer properties, it may also present toxicity at higher concentrations. Key observations include:

- Hepatotoxicity : Elevated liver enzymes were noted in animal studies at high doses.

- Nephrotoxicity : Some renal impairment was observed, necessitating further investigation into dose-dependent effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Toremifene | Toremifene Structure | Exhibits anti-estrogenic properties and is used in breast cancer treatment; metabolites also show activity. |

| 4-Biphenyl-2-chloropropane | 4-Biphenyl Structure | Similar structure but lacks double bond; lower biological activity reported compared to this compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.